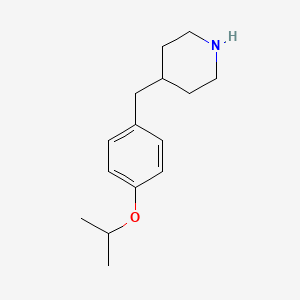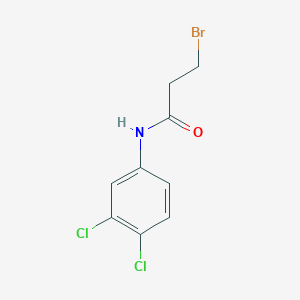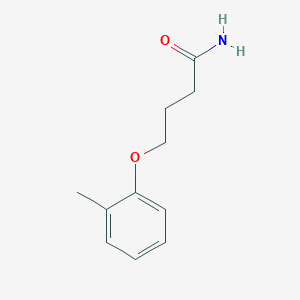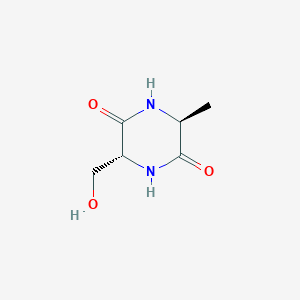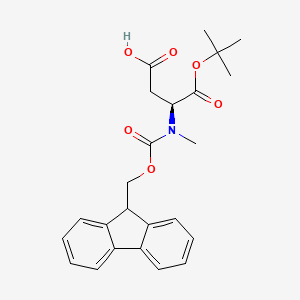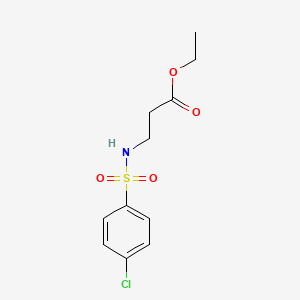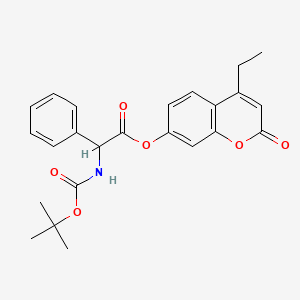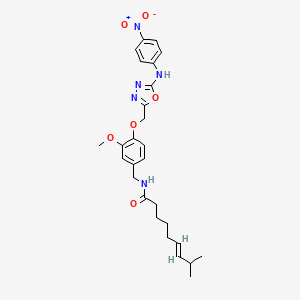
Anticancer agent 16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 16 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to target and inhibit the growth of various cancer cells. Its unique chemical structure and mechanism of action make it a valuable candidate for cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 16 involves multiple steps, including the formation of key intermediates and the final product. The synthetic route typically starts with the preparation of a precursor molecule, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires the use of industrial-grade equipment and facilities to handle large quantities of reagents and intermediates. The process is optimized for efficiency, cost-effectiveness, and safety. Quality control measures are implemented at various stages to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions: The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. The reaction conditions vary depending on the specific reaction, but they generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed:
Scientific Research Applications
Anticancer agent 16 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying chemical reactions and mechanisms, as well as for developing new synthetic methodologies.
Biology: It is used in cell culture studies to investigate its effects on cancer cell growth, proliferation, and apoptosis.
Medicine: It is being explored as a potential therapeutic agent for the treatment of various types of cancer, including breast, lung, and colon cancer.
Industry: It is used in the development of new anticancer drugs and formulations, as well as in the production of diagnostic tools and assays.
Mechanism of Action
The mechanism of action of anticancer agent 16 involves its ability to target specific molecular pathways and proteins involved in cancer cell growth and survival. It binds to and inhibits the activity of key enzymes and receptors, leading to the disruption of cellular processes such as DNA replication, cell cycle progression, and apoptosis. The compound also induces oxidative stress and DNA damage, further contributing to its anticancer effects.
Comparison with Similar Compounds
Anticancer agent 16 is unique in its chemical structure and mechanism of action compared to other similar compounds. Some of the similar compounds include:
Anthraquinones: These compounds have a similar mechanism of action but differ in their chemical structure and potency.
Nitrogen-containing heterocycles: These compounds share some structural similarities but have different molecular targets and pathways.
Properties
Molecular Formula |
C27H33N5O6 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(E)-N-[[3-methoxy-4-[[5-(4-nitroanilino)-1,3,4-oxadiazol-2-yl]methoxy]phenyl]methyl]-8-methylnon-6-enamide |
InChI |
InChI=1S/C27H33N5O6/c1-19(2)8-6-4-5-7-9-25(33)28-17-20-10-15-23(24(16-20)36-3)37-18-26-30-31-27(38-26)29-21-11-13-22(14-12-21)32(34)35/h6,8,10-16,19H,4-5,7,9,17-18H2,1-3H3,(H,28,33)(H,29,31)/b8-6+ |
InChI Key |
RLVMYRIEBINABM-SOFGYWHQSA-N |
Isomeric SMILES |
CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)OCC2=NN=C(O2)NC3=CC=C(C=C3)[N+](=O)[O-])OC |
Canonical SMILES |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OCC2=NN=C(O2)NC3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


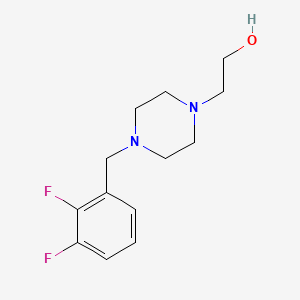
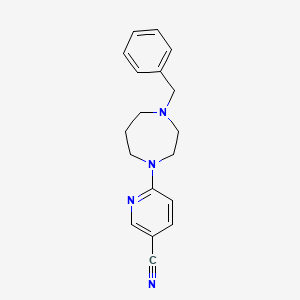
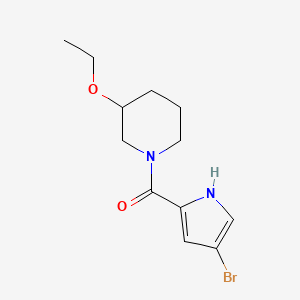
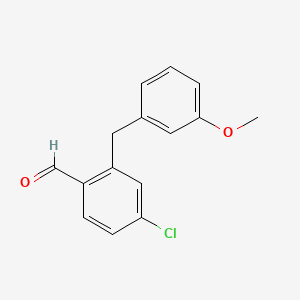
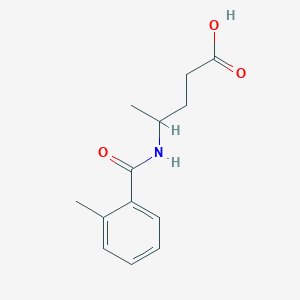
![2-[3-(Morpholin-4-yl)-3-oxopropyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14904419.png)
![(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol](/img/structure/B14904424.png)
